molecular formula C14H11F3N2O B14199881 (3E)-4,4,4-Trifluoro-3-(phenylimino)-1-(1H-pyrrol-2-yl)butan-1-one CAS No. 919997-46-9

(3E)-4,4,4-Trifluoro-3-(phenylimino)-1-(1H-pyrrol-2-yl)butan-1-one

Cat. No.: B14199881
CAS No.: 919997-46-9
M. Wt: 280.24 g/mol
InChI Key: IHTDSXMWMQTANF-UHFFFAOYSA-N
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Description

(3E)-4,4,4-Trifluoro-3-(phenylimino)-1-(1H-pyrrol-2-yl)butan-1-one is a synthetic organic compound that features a trifluoromethyl group, a phenyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-4,4,4-Trifluoro-3-(phenylimino)-1-(1H-pyrrol-2-yl)butan-1-one typically involves the condensation of a trifluoromethyl ketone with an aniline derivative under acidic or basic conditions. The reaction may proceed through the formation of an intermediate imine, which then undergoes cyclization to form the final product. Common reagents used in this synthesis include trifluoroacetic acid, aniline, and pyrrole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and continuous flow reactors may also be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(3E)-4,4,4-Trifluoro-3-(phenylimino)-1-(1H-pyrrol-2-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a trifluoromethyl ketone oxide, while reduction may produce a trifluoromethyl amine derivative.

Scientific Research Applications

Chemistry

In chemistry, (3E)-4,4,4-Trifluoro-3-(phenylimino)-1-(1H-pyrrol-2-yl)butan-1-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound may be studied for its potential as a drug candidate. Its trifluoromethyl group can enhance metabolic stability and bioavailability, making it a promising scaffold for drug development.

Industry

In the industrial sector, this compound may be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (3E)-4,4,4-Trifluoro-3-(phenylimino)-1-(1H-pyrrol-2-yl)butan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the imine and pyrrole groups may participate in hydrogen bonding or other interactions. These interactions can modulate the activity of the target, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (3E)-4,4,4-Trifluoro-3-(phenylimino)-1-(1H-pyrrol-2-yl)butan-1-one: Unique due to its trifluoromethyl group and imine functionality.

    (3E)-4,4,4-Trifluoro-3-(phenylimino)-1-(1H-pyrrol-2-yl)butan-2-one: Similar structure but with a different position of the ketone group.

    (3E)-4,4,4-Trifluoro-3-(phenylimino)-1-(1H-pyrrol-2-yl)butan-3-one: Another isomer with a different ketone position.

Uniqueness

The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances stability and lipophilicity, while the imine and pyrrole groups provide versatile sites for chemical modifications.

Properties

CAS No.

919997-46-9

Molecular Formula

C14H11F3N2O

Molecular Weight

280.24 g/mol

IUPAC Name

4,4,4-trifluoro-3-phenylimino-1-(1H-pyrrol-2-yl)butan-1-one

InChI

InChI=1S/C14H11F3N2O/c15-14(16,17)13(19-10-5-2-1-3-6-10)9-12(20)11-7-4-8-18-11/h1-8,18H,9H2

InChI Key

IHTDSXMWMQTANF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C(CC(=O)C2=CC=CN2)C(F)(F)F

Origin of Product

United States

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